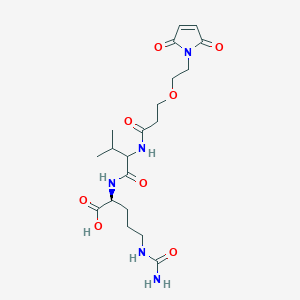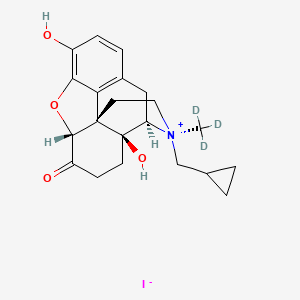
Methylnaltrexone D3 (iodide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylnaltrexone D3 (iodide) is a labeled analogue of Methylnaltrexone iodide. Methylnaltrexone is a derivative of Naltrexone, which is used to treat alcohol dependence and prevent relapse of opioid dependence. Methylnaltrexone D3 (iodide) is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
准备方法
The preparation of Methylnaltrexone D3 (iodide) involves several synthetic routes and reaction conditions. One common method includes the methylation of Naltrexone followed by iodination. The reaction conditions typically involve the use of methyl iodide and a base such as potassium carbonate in an appropriate solvent like dimethylformamide . Industrial production methods focus on optimizing yield and purity, often achieving a product purity of over 99.8% .
化学反应分析
Methylnaltrexone D3 (iodide) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like iodine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone derivatives, while reduction can produce methylnaltrexone analogues .
科学研究应用
Methylnaltrexone D3 (iodide) has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
作用机制
Methylnaltrexone D3 (iodide) acts as a peripherally acting μ-opioid receptor antagonist. It inhibits the opioid-induced decrease in gastric motility and transit time by blocking the μ-opioid receptors in the gastrointestinal tract . This action helps alleviate opioid-induced constipation without affecting the analgesic effects of opioids on the central nervous system .
相似化合物的比较
Methylnaltrexone D3 (iodide) is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methylnaltrexone bromide: Another derivative of Naltrexone used for similar purposes.
Naltrexone: The parent compound used to treat alcohol and opioid dependence.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methylnaltrexone D3 (iodide) offers the advantage of being used in metabolic research due to its stable isotope labeling, making it a valuable tool for studying metabolic pathways and drug interactions.
属性
分子式 |
C21H26INO4 |
|---|---|
分子量 |
486.4 g/mol |
IUPAC 名称 |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1/i1D3; |
InChI 键 |
VYZRRRRJXDLIFG-NMQJHUCESA-N |
手性 SMILES |
[2H]C([2H])([2H])[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
规范 SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


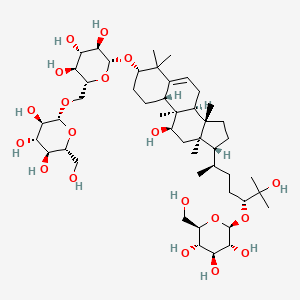
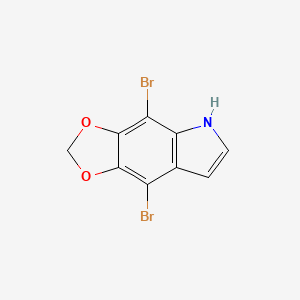
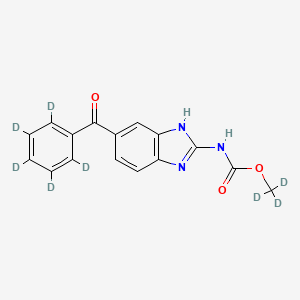
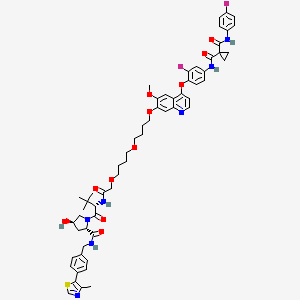
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)

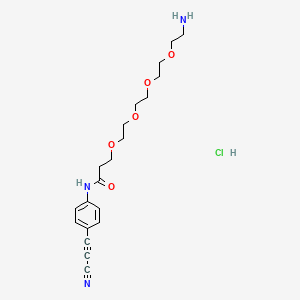
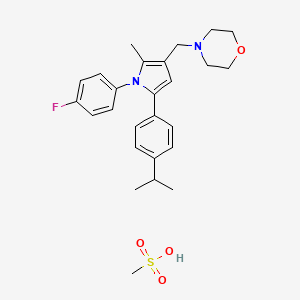

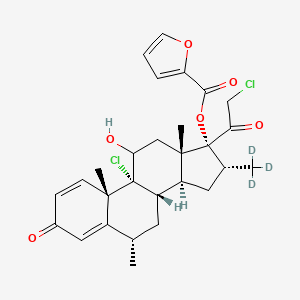

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
